molecular formula C13H10Cl2N2O4S B2524556 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid CAS No. 863416-28-8

2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2524556
CAS No.: 863416-28-8
M. Wt: 361.19
InChI Key: KOWUPYHMTMYGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C₁₃H₁₀Cl₂N₂O₄S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms, a pyridine ring, and a sulfamoyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 2,4-dichlorobenzoic acid.

    Formation of Intermediate: The 2,4-dichlorobenzoic acid is reacted with pyridine-3-methanol in the presence of a dehydrating agent to form an ester intermediate.

    Sulfamoylation: The ester intermediate is then treated with sulfamoyl chloride under basic conditions to introduce the sulfamoyl group.

    Hydrolysis: Finally, the ester is hydrolyzed to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridine ring.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid
  • 2,4-Dichloro-5-[(pyridin-4-ylmethyl)sulfamoyl]benzoic acid
  • 2,4-Dichloro-5-[(pyridin-3-ylmethyl)carbamoyl]benzoic acid

Uniqueness

2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and a sulfamoyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-5-(pyridin-3-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c14-10-5-11(15)12(4-9(10)13(18)19)22(20,21)17-7-8-2-1-3-16-6-8/h1-6,17H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWUPYHMTMYGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.